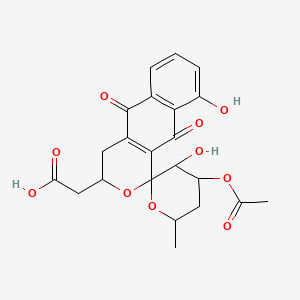![molecular formula C12H12O2 B14611169 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol CAS No. 60512-44-9](/img/structure/B14611169.png)
1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(p-Anisylethynyl)cyclopropanol is an organic compound characterized by a cyclopropanol ring substituted with a p-anisylethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(p-Anisylethynyl)cyclopropanol typically involves the reaction of p-anisylacetylene with cyclopropanol under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where p-anisylacetylene is reacted with cyclopropanol in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of 1-(p-Anisylethynyl)cyclopropanol may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(p-Anisylethynyl)cyclopropanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in cyclopropanol can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The p-anisylethynyl group can participate in substitution reactions, where the ethynyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols or hydrocarbons.
Substitution: Formation of substituted cyclopropanol derivatives.
Scientific Research Applications
1-(p-Anisylethynyl)cyclopropanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(p-Anisylethynyl)cyclopropanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to various biological effects .
Comparison with Similar Compounds
Cyclopropanol: A simpler analog without the p-anisylethynyl group.
p-Anisylethynyl derivatives: Compounds with similar ethynyl substitution but different core structures.
Cyclopropane derivatives: Compounds with different substituents on the cyclopropane ring.
Uniqueness: 1-(p-Anisylethynyl)cyclopropanol stands out due to its combination of a cyclopropanol ring and a p-anisylethynyl group, which imparts unique chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
60512-44-9 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
1-[2-(4-methoxyphenyl)ethynyl]cyclopropan-1-ol |
InChI |
InChI=1S/C12H12O2/c1-14-11-4-2-10(3-5-11)6-7-12(13)8-9-12/h2-5,13H,8-9H2,1H3 |
InChI Key |
YTOTUTVJUSSMHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




silane](/img/structure/B14611095.png)





![Phenol, 4-bromo-2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]-](/img/structure/B14611138.png)


![3-[4-(4-Methylphenyl)piperazin-1-yl]propanamide](/img/structure/B14611147.png)


